Cas no 1490534-67-2 (3-(Chloromethyl)-3-methyl-1-propan-2-yloxypentane)

3-(Chloromethyl)-3-methyl-1-propan-2-yloxypentane 化学的及び物理的性質
名前と識別子
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- 3-(chloromethyl)-3-methyl-1-(propan-2-yloxy)pentane
- 3-(Chloromethyl)-3-methyl-1-propan-2-yloxypentane
- Pentane, 3-(chloromethyl)-3-methyl-1-(1-methylethoxy)-
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- インチ: 1S/C10H21ClO/c1-5-10(4,8-11)6-7-12-9(2)3/h9H,5-8H2,1-4H3
- InChIKey: SHJZLYSGUWGIQP-UHFFFAOYSA-N
- ほほえんだ: ClCC(C)(CC)CCOC(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 114
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 9.2
3-(Chloromethyl)-3-methyl-1-propan-2-yloxypentane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-675292-10.0g |
3-(chloromethyl)-3-methyl-1-(propan-2-yloxy)pentane |
1490534-67-2 | 95.0% | 10.0g |
$5159.0 | 2025-03-13 | |
Enamine | EN300-675292-0.1g |
3-(chloromethyl)-3-methyl-1-(propan-2-yloxy)pentane |
1490534-67-2 | 95.0% | 0.1g |
$1056.0 | 2025-03-13 | |
Enamine | EN300-675292-0.5g |
3-(chloromethyl)-3-methyl-1-(propan-2-yloxy)pentane |
1490534-67-2 | 95.0% | 0.5g |
$1152.0 | 2025-03-13 | |
Enamine | EN300-675292-5.0g |
3-(chloromethyl)-3-methyl-1-(propan-2-yloxy)pentane |
1490534-67-2 | 95.0% | 5.0g |
$3479.0 | 2025-03-13 | |
Enamine | EN300-675292-0.25g |
3-(chloromethyl)-3-methyl-1-(propan-2-yloxy)pentane |
1490534-67-2 | 95.0% | 0.25g |
$1104.0 | 2025-03-13 | |
Enamine | EN300-675292-0.05g |
3-(chloromethyl)-3-methyl-1-(propan-2-yloxy)pentane |
1490534-67-2 | 95.0% | 0.05g |
$1008.0 | 2025-03-13 | |
Enamine | EN300-675292-2.5g |
3-(chloromethyl)-3-methyl-1-(propan-2-yloxy)pentane |
1490534-67-2 | 95.0% | 2.5g |
$2351.0 | 2025-03-13 | |
Enamine | EN300-675292-1.0g |
3-(chloromethyl)-3-methyl-1-(propan-2-yloxy)pentane |
1490534-67-2 | 95.0% | 1.0g |
$1200.0 | 2025-03-13 |
3-(Chloromethyl)-3-methyl-1-propan-2-yloxypentane 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
3-(Chloromethyl)-3-methyl-1-propan-2-yloxypentaneに関する追加情報
Research Brief on 3-(Chloromethyl)-3-methyl-1-propan-2-yloxypentane (CAS: 1490534-67-2): Recent Advances and Applications
3-(Chloromethyl)-3-methyl-1-propan-2-yloxypentane (CAS: 1490534-67-2) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique chloromethyl and isopropyloxy functional groups, has been explored for its potential applications in drug synthesis, chemical probes, and material science. Recent studies have focused on its reactivity, stability, and utility as a building block in complex molecular architectures.
One of the key areas of research involving 1490534-67-2 is its role in the synthesis of novel pharmaceutical intermediates. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of small-molecule inhibitors targeting protein-protein interactions. The study highlighted the compound's ability to introduce chloromethyl groups into complex scaffolds, enabling the creation of potent bioactive molecules with improved pharmacokinetic properties.
In addition to its pharmaceutical applications, 3-(Chloromethyl)-3-methyl-1-propan-2-yloxypentane has been investigated for its potential in chemical biology. Researchers have utilized this compound to develop fluorescent probes for imaging cellular processes. A recent publication in ACS Chemical Biology detailed its use in the synthesis of a probe capable of selectively labeling cysteine residues in live cells, providing insights into redox dynamics and protein function.
The stability and reactivity of 1490534-67-2 under various conditions have also been a subject of investigation. A 2022 study in Organic Letters explored its behavior in nucleophilic substitution reactions, revealing that the compound exhibits high selectivity when reacted with thiols or amines. This property makes it a valuable tool for chemists designing targeted modifications in complex molecules.
Despite its promising applications, challenges remain in the large-scale production and purification of 3-(Chloromethyl)-3-methyl-1-propan-2-yloxypentane. Recent advancements in flow chemistry, as reported in Chemical Engineering Journal, have addressed some of these issues by enabling continuous synthesis with higher yields and reduced byproducts. These developments are expected to facilitate broader adoption of this compound in industrial and academic settings.
Looking ahead, researchers anticipate that 1490534-67-2 will play an increasingly important role in the development of next-generation therapeutics and chemical tools. Its versatility as a synthetic intermediate, combined with ongoing improvements in its accessibility, positions it as a key player in the advancement of chemical biology and pharmaceutical sciences.
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